REACTION_CXSMILES
|
[CH:1]1[C:11]2[C:6](=[CH:7][C:8]([OH:24])=[C:9]([O:12][C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[CH:10]=2)[O:5][C:3](=[O:4])[CH:2]=1.O.[CH2:26](I)[CH3:27].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:26]([O:24][C:8]1[C:9]([OH:12])=[CH:10][C:11]2[CH:1]=[CH:2][C:3](=[O:4])[O:5][C:6]=2[CH:7]=1)[CH3:27] |f:3.4.5|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
This was followed by filtration, reduction of the filtrate to approximately 250 ml
|
Type
|
ADDITION
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Details
|
the addition of approximately 200 ml ethanol and crystallization at 0° C
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from water and ethanol
|
Type
|
CUSTOM
|
Details
|
yield 43.2 g (70%), fusion point 145° to 146° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC2=C(C=CC(O2)=O)C=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |